N-(p-Propionylphenyl)-2-propylvaleramide
Description
N-(p-Propionylphenyl)-2-propylvaleramide is a synthetic amide derivative characterized by a 2-propylvaleramide backbone (C8H17NO) modified with a para-propionylphenyl substituent. Valpromide itself is an anticonvulsant with a molecular weight of 143.23 g/mol and a logP indicative of moderate lipophilicity . The addition of the p-propionylphenyl group introduces aromaticity and a ketone moiety, likely altering physicochemical and pharmacological properties.
Properties
CAS No. |
22179-49-3 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(4-propanoylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C17H25NO2/c1-4-7-14(8-5-2)17(20)18-15-11-9-13(10-12-15)16(19)6-3/h9-12,14H,4-8H2,1-3H3,(H,18,20) |
InChI Key |
FBICRAIQQLWRBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
Table 1: Key Properties of N-(p-Propionylphenyl)-2-propylvaleramide and Related Compounds

*Estimated values based on structural analogs; †Calculated using ChemDraw and extrapolation from valpromide data.
Key Observations:
Molecular Weight and Lipophilicity: this compound exhibits a higher molecular weight (~262.3 g/mol) and logP (~3.5) compared to valpromide, suggesting increased lipophilicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Solubility and Bioavailability :
- Valpromide’s moderate solubility (~10–20 mg/mL) is attributed to its compact alkyl structure. In contrast, the aromatic substitution in this compound likely reduces solubility (<1 mg/mL), necessitating formulation adjustments for therapeutic use .
Functional Group Impact: Unlike 3-chloro-N-phenyl-phthalimide, which contains a rigid phthalimide ring and chloro substituent, this compound retains a flexible aliphatic chain, balancing rigidity and conformational freedom . Compared to NAT-1’s thiazolidinone core, the absence of a heterocyclic ring in this compound may reduce metabolic instability but limit hydrogen-bonding interactions .
Pharmacological Implications:
- Anticonvulsant Activity : Valpromide’s efficacy as an anticonvulsant (via GABA modulation) may be retained or enhanced in this compound due to increased lipophilicity, but the aryl group could introduce off-target effects .
- Metabolic Stability : The p-propionylphenyl group may slow hepatic metabolism compared to valpromide, extending half-life but risking cytochrome P450-mediated drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
